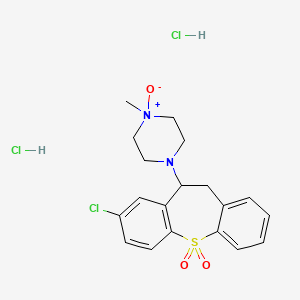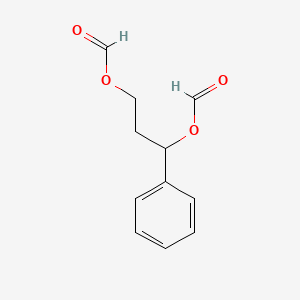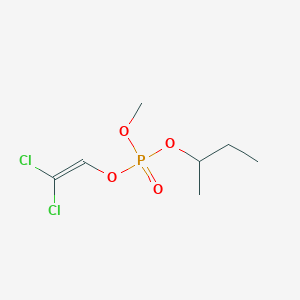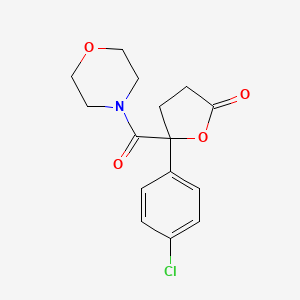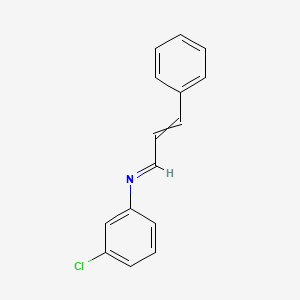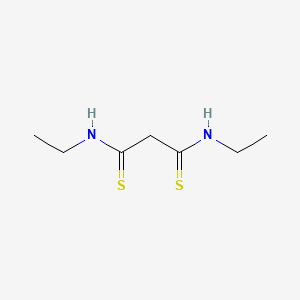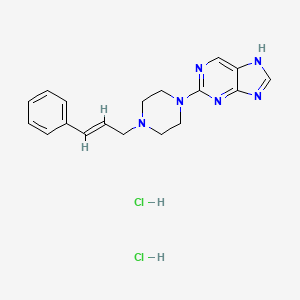
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring with a cinnamyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride typically involves multiple steps, starting with the preparation of the purine base and the piperazine ring. The cinnamyl group is then introduced through a series of reactions. Common reagents used in these reactions include dimethylacetamide, isoamylnitrite, and copper iodide for cyclization processes. The final product is obtained through purification and crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine compounds.
Scientific Research Applications
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological disorders and cardiovascular diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)-2-(4-Cinnamyl-1-piperazinyl)acetamide
- 2-(4-Cinnamyl-1-piperazinyl)pyrimidine
- 2-(4-Cinnamyl-1-piperazinyl)-N-(diphenylmethyl)propanamide
Uniqueness
Compared to similar compounds, 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride stands out due to its unique purine base structure, which may confer distinct biological activities and chemical properties
Properties
CAS No. |
37425-10-8 |
|---|---|
Molecular Formula |
C18H22Cl2N6 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C18H20N6.2ClH/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-19-13-16-17(22-18)21-14-20-16;;/h1-7,13-14H,8-12H2,(H,19,20,21,22);2*1H/b7-4+;; |
InChI Key |
FKJHMPVFMLMAAQ-RDRKJGRWSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


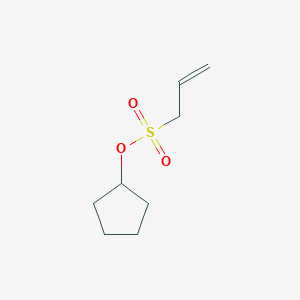
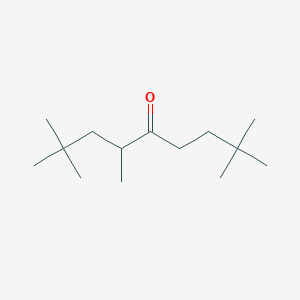
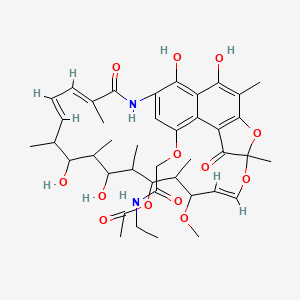
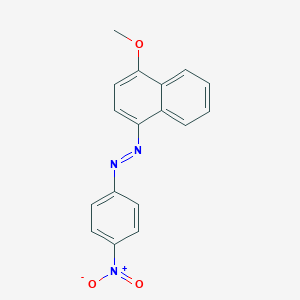

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
